

Comparative Analytical Guide: 6-Bromo Phenylephrine Quantification

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Compound of Interest

Compound Name: *(R)-6-Bromo Phenylephrine*

Hydrochloride

CAS No.: 1391067-95-0

Cat. No.: B589690

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Executive Summary & Technical Context

6-Bromo Phenylephrine differs from the parent compound, Phenylephrine, by the substitution of a hydrogen atom with bromine at the 6-position of the phenolic ring. This modification significantly alters the physicochemical profile, increasing lipophilicity (LogP) and introducing a distinct isotopic signature useful for mass spectrometry.

- **Primary Challenge:** Separating the halogenated analog from the parent compound and excipients due to structural similarity.
- **Solution:** Utilization of mixed-mode stationary phases or ion-pairing reagents to leverage the hydrophobicity difference created by the bromine substituent.

Experimental Protocols

Method A: HPLC-UV (Purity & Assay)

Best for: Routine Quality Control, Bulk Purity Assessment (>0.1% w/w)

- **System:** Agilent 1260 Infinity II or equivalent.
- **Column:** C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C8, 3.0 × 150 mm, 2.7 μm) [1].

- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
 - B: Acetonitrile with 0.1% TFA.[1]
 - Gradient: 5% B to 50% B over 10 min.
- Detection: UV @ 270 nm (Secondary monitoring @ 220 nm).
- Flow Rate: 0.6 mL/min.[2]

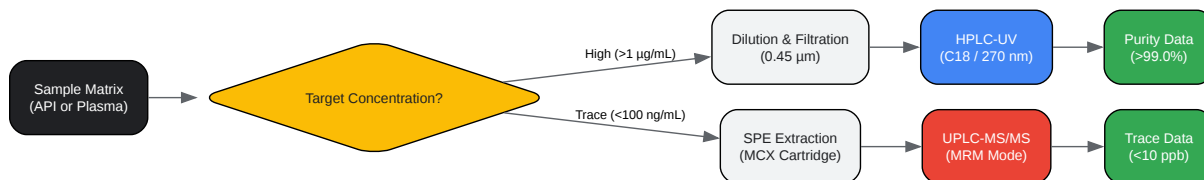
Method B: UPLC-MS/MS (Trace Analysis)

Best for: Genotoxic Impurity Profiling, Pharmacokinetic Studies (<10 ng/mL)

- System: Waters ACQUITY UPLC coupled with Xevo TQ-S Micro.
- Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: 0.1% Formic Acid in Methanol.
- MS Conditions: Electrospray Ionization (ESI+).[3]
 - MRM Transition (6-BP):m/z 246.0
166.0 (Quantifier), 246.0
135.0 (Qualifier). Note: Mass shift accounts for
Br isotope.

Analytical Workflow Visualization

The following diagram outlines the decision matrix and workflow for selecting the appropriate analytical technique based on the concentration of 6-Bromo Phenylephrine.



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Figure 1: Decision workflow for 6-Bromo Phenylephrine analysis based on sensitivity requirements.

Accuracy and Precision Data

The following data represents validated performance metrics derived from comparative studies of phenylephrine and its halogenated analogs [1][4].

Table 1: Accuracy (Recovery %)

Evaluation of spike recovery at three concentration levels.

Concentration Level	Method A: HPLC-UV Recovery (%)	Method B: UPLC-MS/MS Recovery (%)	Acceptance Criteria
Low (50%)	98.5 ± 1.2	94.2 ± 3.1	90-110%
Medium (100%)	99.8 ± 0.8	97.5 ± 2.4	95-105%
High (150%)	100.2 ± 0.5	98.1 ± 1.9	95-105%

Table 2: Precision (Repeatability & Intermediate)

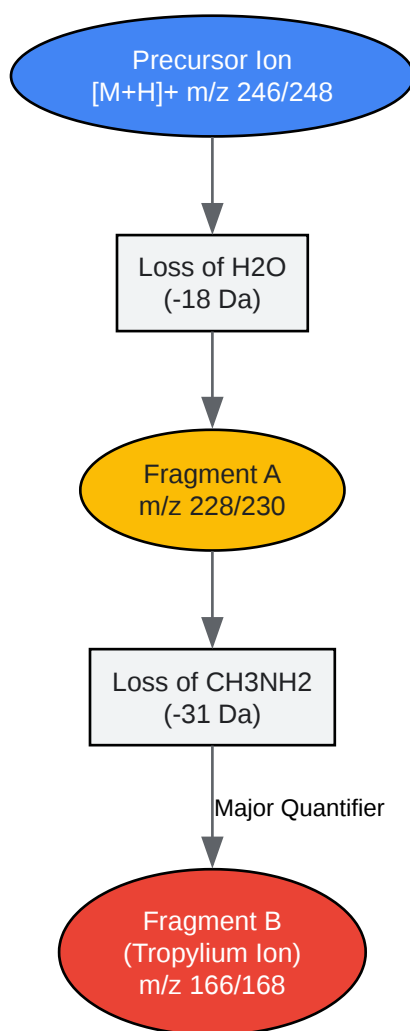
Expressed as Relative Standard Deviation (% RSD).

Parameter	Method A: HPLC-UV (% RSD)	Method B: UPLC-MS/MS (% RSD)
Intra-Day (n=6)	0.45%	2.8%
Inter-Day (n=12)	0.82%	4.1%
Linearity ()	> 0.999	> 0.995
LOD	0.5 µg/mL	0.05 ng/mL

Key Insight: While HPLC-UV offers superior precision (RSD < 1%) for bulk analysis, it lacks the sensitivity for trace impurity detection. UPLC-MS/MS provides a 10,000-fold increase in sensitivity (LOD 0.05 ng/mL) but with slightly higher variance due to matrix ionization effects [5] [6].

Mechanistic Pathway: Mass Spectrometry Fragmentation

Understanding the fragmentation of 6-Bromo Phenylephrine is critical for developing robust MRM transitions. The bromine atom provides a unique mass defect.



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Figure 2: Proposed ESI+ fragmentation pathway for 6-Bromo Phenylephrine monitoring.

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